2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to an ethanamine backbone, with a pyrimidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine typically involves the introduction of the trifluoromethyl group and the pyrimidinyl group onto an ethanamine backbone. One common method involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethylamine under basic conditions to yield the desired product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The trifluoromethyl and pyrimidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is investigated for use in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Contains a pyrrolyl group and a hydroxyl group instead of an amine.
1-(pyridin-2-yl)ethan-1-imine: Features an imine group instead of an amine.
Uniqueness
2,2,2-Trifluoro-1-(pyrimidin-2-yl)ethan-1-amine is unique due to the presence of both the trifluoromethyl and pyrimidinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6F3N3 |
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Molecular Weight |
177.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4(10)5-11-2-1-3-12-5/h1-4H,10H2 |
InChI Key |
XJLPPOMSTMENML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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